![molecular formula C17H17ClO B3023822 3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone CAS No. 898787-94-5](/img/structure/B3023822.png)
3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of metal complexes with derivatives of chlorophenyl-dimethyl substituted propanoates, as seen in the study of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which were tested for their anti-tumor activities . These synthesis methods could potentially be adapted for the synthesis of "3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone" by modifying the functional groups and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl groups has been characterized using various spectroscopic techniques and theoretical calculations, such as DFT and TD-DFT/PCM calculations . These studies provide a detailed understanding of the molecular geometry, electronic structure, and spectroscopic properties, which can be extrapolated to "this compound" to predict its molecular structure and behavior.
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can be inferred from the chlorination reactions of substituted dimethylphenols . These reactions often lead to the formation of cyclohexa-2,5-dienones and other products depending on the reaction conditions. The presence of a chlorophenyl group in "this compound" suggests that it may undergo similar reactions, potentially leading to interesting derivatives with varied chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl and dimethyl substituted compounds have been studied through various analytical techniques. For instance, the magnetic properties of a related compound, 3-(4-chlorophenyl)-1,5-dimethyl-6-thioxoverdazyl radical, were investigated, showing ferromagnetic exchange interactions . Additionally, the crystal structure of a dimethylphenyl betaine complex was characterized, providing insights into the hydrogen bonding and molecular conformations . These studies can help predict the properties of "this compound," such as its potential for forming hydrogen bonds and its solid-state behavior.
Scientific Research Applications
Environmental Impact and Remediation
Research on chlorophenols, including compounds with structural similarities to "3-(4-Chlorophenyl)-2',3'-dimethylpropiophenone," emphasizes their environmental persistence and potential toxic effects. Chlorophenols are known for moderate to high toxicity to mammalian and aquatic life, with their environmental fate being a concern due to their bioaccumulation and potential for causing ecological harm (Krijgsheld & Gen, 1986). Studies have focused on assessing the impact of emissions of organochlorine compounds, including chlorophenols, on aquatic environments, suggesting the need for effective remediation strategies to mitigate their effects.
Pharmacological Effects
Chlorogenic acid (CGA), although not the same, shares structural motifs with chlorophenols and exhibits a range of therapeutic roles such as antioxidant, anti-inflammatory, and cardioprotective activities (Naveed et al., 2018). This highlights the potential for compounds within this chemical family to be investigated for various pharmacological applications, including metabolic syndrome treatment and as natural additives for food preservation due to their antimicrobial properties.
Toxicological Considerations
The toxic effects of chlorophenols, similar to the structural context of "this compound," have been extensively documented. For instance, the toxicity of chlorinated hydrocarbons and related compounds, including chlorophenols, has been associated with various adverse health effects such as chloracne, liver disease, and carcinogenicity (Kimbrough, 1972). This underscores the importance of understanding the toxicological profiles of these compounds for safe handling and application in scientific research.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-4-3-5-16(13(12)2)17(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUHURLFKIJZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644477 | |
Record name | 3-(4-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-94-5 | |
Record name | 3-(4-Chlorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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